tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate
Description
tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group, an ethoxy group, and a thiazole ring
Properties
IUPAC Name |
tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3S/c1-6-20-9-12(7-17-14(19)21-15(3,4)5)16-8-13-11(2)18-10-22-13/h10,12,16H,6-9H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXBKYMXXYSYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CNC(=O)OC(C)(C)C)NCC1=C(N=CS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate typically involves multiple steps:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate starting materials such as 4-methylthiazole with ethyl bromoacetate under basic conditions.
Introduction of the ethoxy group: This step involves the ethylation of the intermediate product using ethyl iodide in the presence of a base.
Coupling with tert-butyl carbamate: The final step involves the coupling of the intermediate with tert-butyl carbamate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and carbamate group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[2-(4-methylthiazol-5-yl)ethyl]carbamate
- tert-butyl N-[3-(4-methylthiazol-5-yl)propyl]carbamate
Uniqueness
The presence of the ethoxy group in tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate distinguishes it from similar compounds, potentially offering unique reactivity and binding properties. This structural feature may enhance its solubility, stability, or interaction with specific molecular targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
